molecular formula C9H11ClN2O B348505 N-(4-chlorophenyl)-2-(methylamino)acetamide CAS No. 900641-68-1

N-(4-chlorophenyl)-2-(methylamino)acetamide

Cat. No. B348505
CAS RN: 900641-68-1
M. Wt: 198.65g/mol
InChI Key: DWKKYQRDDXWJES-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(methylamino)acetamide (4-CMA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of acetamide and is composed of a 4-chlorophenyl group and a methylamino group. 4-CMA has been studied for its ability to modulate the activity of certain enzymes, as well as its potential as an inhibitor of certain biochemical pathways.

Scientific Research Applications

Biological Effects and Environmental Toxicology

The biological effects of acetamide derivatives, including N-(4-chlorophenyl)-2-(methylamino)acetamide, have been extensively studied. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. This review suggests that while these chemicals continue to have significant commercial applications, there is substantial evidence on their biological impact, warranting careful consideration of their usage and the need for further research to fully understand their effects on human health and the environment (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Remediation

Qutob et al. (2022) provided a comprehensive review on the degradation of acetaminophen, a compound structurally related to N-(4-chlorophenyl)-2-(methylamino)acetamide, by advanced oxidation processes (AOPs). This study outlines the mechanisms, by-products, and biotoxicity of the degradation process, offering insights into how similar compounds could be effectively removed from the environment, thus reducing their potential harm. The review emphasizes the role of AOPs in treating water contaminated with recalcitrant compounds, including those structurally related to N-(4-chlorophenyl)-2-(methylamino)acetamide, highlighting the importance of further research in this area to enhance degradation processes (Qutob et al., 2022).

Chemical and Synthetic Applications

Research into the synthetic applications of N-(4-chlorophenyl)-2-(methylamino)acetamide and related compounds has been documented. Kondo and Murakami (2001) discussed synthetic organic chemistry based on the N-Ar axis, detailing the development of chemoselective N-acylation reagents and the exploration of chiral axes in organic synthesis. This work highlights the complex chemistry surrounding compounds like N-(4-chlorophenyl)-2-(methylamino)acetamide and underscores the ongoing interest in developing new synthetic methodologies for such compounds (Kondo & Murakami, 2001).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKKYQRDDXWJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(methylamino)acetamide

CAS RN

900641-68-1
Record name N-(4-chlorophenyl)-2-(methylamino)acetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(4-Chlorophenyl)-2-(methylamino)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKF3KDX3EZ
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